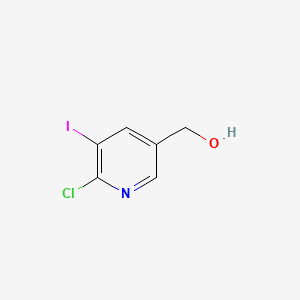

(6-Chloro-5-iodopyridin-3-yl)methanol

Description

Properties

IUPAC Name |

(6-chloro-5-iodopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO/c7-6-5(8)1-4(3-10)2-9-6/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCSOXVYLVIJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Utility of (6-Chloro-5-iodopyridin-3-yl)methanol in Modern Drug Discovery: A Technical Guide

For Immediate Release

A comprehensive technical guide on (6-Chloro-5-iodopyridin-3-yl)methanol, a key building block in pharmaceutical research and development, is now available for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of its synthesis, properties, and critical applications, underscoring its significance in the generation of novel therapeutics. The Chemical Abstracts Service (CAS) number for this compound is 1360938-13-1 .[1]

Introduction: A Versatile Scaffold in Medicinal Chemistry

(6-Chloro-5-iodopyridin-3-yl)methanol has emerged as a pivotal intermediate in the synthesis of complex molecular architectures for drug discovery. Its unique trifunctionalized pyridine ring, featuring chloro, iodo, and hydroxymethyl substituents, offers a versatile platform for a variety of chemical transformations. The presence of distinct halogen atoms at positions 5 and 6 allows for selective, site-specific modifications, such as cross-coupling reactions, which are fundamental in the construction of diverse compound libraries. The hydroxymethyl group provides a convenient handle for further derivatization or for mimicking biological interactions. This strategic combination of reactive sites makes (6-Chloro-5-iodopyridin-3-yl)methanol a highly sought-after building block for accessing novel chemical space in the pursuit of new medicines.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of (6-Chloro-5-iodopyridin-3-yl)methanol is essential for its effective utilization in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 1360938-13-1 | [1] |

| Molecular Formula | C₆H₅ClINO | [1] |

| Molecular Weight | 269.47 g/mol | [1] |

While detailed experimental data for some physical properties are not extensively published, theoretical and analogous data provide valuable insights. Spectroscopic data is critical for confirming the identity and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are essential for structural elucidation. In the 1H NMR spectrum, characteristic signals would be expected for the aromatic protons and the methylene protons of the hydroxymethyl group. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and iodo substituents.

-

Infrared (IR) Spectroscopy : The IR spectrum would prominently feature a broad absorption band corresponding to the O-H stretching vibration of the alcohol functional group, typically in the range of 3200-3600 cm⁻¹. Other characteristic peaks would include C-H, C=N, and C-Cl stretching vibrations.

-

Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 269.47. The isotopic pattern of chlorine would also be observable.

Synthesis and Reaction Mechanisms

The synthesis of (6-Chloro-5-iodopyridin-3-yl)methanol typically involves a multi-step sequence starting from readily available pyridine derivatives. A plausible and commonly employed synthetic strategy involves the reduction of a corresponding carboxylic acid or ester.

Illustrative Synthetic Protocol: Reduction of 6-Chloro-5-iodonicotinic acid

This protocol is based on established chemical principles for the reduction of carboxylic acids to alcohols.

Step 1: Preparation of the Starting Material

6-Chloro-5-iodonicotinic acid can be synthesized from commercially available precursors through a series of halogenation and oxidation reactions.

Step 2: Reduction to the Alcohol

-

Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 6-chloro-5-iodonicotinic acid in anhydrous tetrahydrofuran (THF).

-

Addition of Reducing Agent : Cool the suspension to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) in THF, via the dropping funnel. The choice of reducing agent is critical; borane complexes are generally preferred for their selectivity and milder reaction conditions compared to LiAlH₄.

-

Reaction Monitoring : Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching : Carefully quench the reaction by the slow addition of methanol or water at 0 °C to decompose the excess reducing agent.

-

Workup and Purification : Acidify the mixture with dilute hydrochloric acid and extract the product with a suitable organic solvent, such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford (6-Chloro-5-iodopyridin-3-yl)methanol.

dot graph "Synthetic_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="6-Chloro-5-iodonicotinic acid in Anhydrous THF", fillcolor="#FBBC05"]; Add_Reducing_Agent [label="Addition of Reducing Agent (e.g., BH3-THF) at 0 C", fillcolor="#EA4335"]; Reaction [label="Stirring at Room Temperature"]; Monitoring [label="TLC Monitoring"]; Quenching [label="Quenching with Methanol/Water at 0 C"]; Workup [label="Aqueous Workup and Extraction"]; Purification [label="Column Chromatography"]; Product [label="(6-Chloro-5-iodopyridin-3-yl)methanol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Add_Reducing_Agent; Add_Reducing_Agent -> Reaction; Reaction -> Monitoring; Monitoring -> Quenching [label="Reaction Complete"]; Quenching -> Workup; Workup -> Purification; Purification -> Product; } Figure 1: A representative workflow for the synthesis of (6-Chloro-5-iodopyridin-3-yl)methanol.

Applications in Drug Discovery and Development

The strategic placement of the chloro, iodo, and hydroxymethyl groups on the pyridine scaffold makes (6-Chloro-5-iodopyridin-3-yl)methanol a valuable building block for accessing a wide range of biologically active molecules. Halogenated pyridines are prevalent in many FDA-approved drugs and clinical candidates.

The differential reactivity of the C-I and C-Cl bonds is a key feature. The C-I bond is more susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position. The C-Cl bond can subsequently be functionalized under more forcing conditions or be retained in the final molecule, as chlorine is a common substituent in many drugs that can enhance binding affinity and modulate metabolic stability. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or can be used to form ethers, esters, or to introduce linkers for attachment to other molecular fragments.

dot graph "Drug_Discovery_Application" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Building_Block [label="(6-Chloro-5-iodopyridin-3-yl)methanol", shape=Mdiamond, fillcolor="#FBBC05"]; Suzuki_Coupling [label="Suzuki Coupling at C5-Iodine", fillcolor="#EA4335"]; Sonogashira_Coupling [label="Sonogashira Coupling at C5-Iodine", fillcolor="#EA4335"]; Hydroxymethyl_Derivatization [label="Derivatization of Hydroxymethyl Group", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate [label="Functionalized Pyridine Intermediate"]; Further_Modification [label="Further Modification at C6-Chlorine"]; Final_Compound [label="Biologically Active Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Building_Block -> Suzuki_Coupling; Building_Block -> Sonogashira_Coupling; Building_Block -> Hydroxymethyl_Derivatization; Suzuki_Coupling -> Intermediate; Sonogashira_Coupling -> Intermediate; Hydroxymethyl_Derivatization -> Intermediate; Intermediate -> Further_Modification; Further_Modification -> Final_Compound; } Figure 2: The role of (6-Chloro-5-iodopyridin-3-yl)methanol in drug discovery.

Safety and Handling

As a laboratory chemical, (6-Chloro-5-iodopyridin-3-yl)methanol should be handled with appropriate safety precautions. While a specific material safety data sheet (MSDS) for this compound is not widely available, data from structurally related compounds suggest that it should be considered as potentially harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation : Handle in a well-ventilated area, preferably in a fume hood.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal : Dispose of in accordance with local, state, and federal regulations.

Conclusion

(6-Chloro-5-iodopyridin-3-yl)methanol is a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern provides chemists with a powerful tool to generate diverse libraries of novel compounds for drug discovery programs. A thorough understanding of its synthesis, properties, and reactivity is crucial for leveraging its full potential in the development of the next generation of therapeutics.

References

Sources

An In-depth Technical Guide to (6-Chloro-5-iodopyridin-3-yl)methanol: A Key Intermediate in Synthetic Chemistry

Introduction

(6-Chloro-5-iodopyridin-3-yl)methanol is a halogenated pyridine derivative that has emerged as a significant building block in modern organic synthesis. Its unique trifunctional structure, featuring a reactive hydroxymethyl group and two distinct halogen atoms (chloro and iodo) on the pyridine core, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a plausible synthetic route, its applications in drug discovery and materials science, and comprehensive safety and handling protocols. This document is intended for researchers, medicinal chemists, and process development scientists who utilize advanced chemical intermediates.

The strategic placement of the substituents makes this molecule particularly valuable. The chloro and iodo groups have different reactivities in metal-catalyzed cross-coupling reactions, allowing for selective, sequential functionalization.[1] The primary alcohol provides a handle for esterification, etherification, or conversion to other functional groups. These features make (6-chloro-5-iodopyridin-3-yl)methanol a sought-after intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[2]

Chemical and Physical Properties

The fundamental properties of (6-Chloro-5-iodopyridin-3-yl)methanol are summarized in the table below. These identifiers are crucial for sourcing, characterization, and regulatory compliance.

| Property | Value | Source(s) |

| Molecular Weight | 269.47 g/mol | [3][4] |

| Molecular Formula | C₆H₅ClINO | [3][4] |

| CAS Number | 1360938-13-1 | [3][4] |

| IUPAC Name | (6-Chloro-5-iodopyridin-3-yl)methanol | N/A |

| SMILES | C1=C(C=NC(=C1I)Cl)CO | [4] |

| Typical Purity | ≥98% | [3] |

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from 6-chloronicotinic acid, a common starting material.

Caption: Proposed synthesis of (6-Chloro-5-iodopyridin-3-yl)methanol.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Methyl 6-chloro-5-iodonicotinate

-

Iodination: To a solution of 6-chloronicotinic acid in a suitable solvent (e.g., concentrated sulfuric acid), add molecular iodine (I₂). The reaction is initiated by the addition of an oxidizing agent, such as hydrogen peroxide, which facilitates the electrophilic iodination at the electron-rich 5-position of the pyridine ring. The reaction is typically stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Esterification: After the iodination is complete, the resulting 6-chloro-5-iodonicotinic acid is esterified. This can be achieved by adding methanol to the reaction mixture with a catalytic amount of sulfuric acid and heating to reflux.[5]

-

Work-up and Purification: The reaction mixture is cooled, neutralized with a base (e.g., sodium bicarbonate solution), and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, methyl 6-chloro-5-iodonicotinate, can be purified by column chromatography.[6]

Step 2: Reduction to (6-Chloro-5-iodopyridin-3-yl)methanol

-

Reduction: The purified methyl 6-chloro-5-iodonicotinate[7] is dissolved in a mixture of solvents, typically tetrahydrofuran (THF) and methanol. The solution is cooled in an ice bath, and a reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise. Sodium borohydride is a mild and selective reducing agent for esters to alcohols.

-

Quenching and Work-up: After the reaction is complete (monitored by TLC), the reaction is carefully quenched with water or a dilute acid (e.g., 1M HCl). The product is then extracted into an organic solvent.

-

Purification: The combined organic extracts are washed with brine, dried, and concentrated. The final product, (6-chloro-5-iodopyridin-3-yl)methanol, is purified by flash column chromatography on silica gel.[8]

Spectroscopic Characterization (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring (as singlets or doublets), a singlet for the benzylic CH₂ group, and a broad singlet for the hydroxyl proton. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and iodo substituents.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 269, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately 33% intensity of the M⁺ peak).

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, and C-Cl and C-I stretching vibrations at lower frequencies.

Applications in Research and Drug Discovery

Halogenated pyridines are a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[9][10] The title compound serves as a versatile intermediate, primarily due to the differential reactivity of its three functional handles.

Caption: Reactivity and applications of the title compound.

-

Sequential Cross-Coupling: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 5-position (e.g., via Suzuki or Sonogashira coupling) while leaving the 6-position (C-Cl) intact for subsequent transformations like a Buchwald-Hartwig amination.[1] This sequential approach is a powerful strategy for building molecular diversity.

-

Scaffold for Bioactive Molecules: The pyridine ring is a common feature in drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[10] The chloro-substituent can enhance binding affinity to target proteins and improve metabolic stability.[9]

-

Radio-labeling: The presence of a stable iodine atom allows for the potential synthesis of radio-iodinated analogues for use in medical imaging and radiotherapy research.[11]

Safety, Handling, and Storage

As with any halogenated aromatic compound, (6-chloro-5-iodopyridin-3-yl)methanol should be handled with care in a well-ventilated fume hood. Although specific toxicity data for this compound is not available, data from structurally related compounds suggest it may cause skin, eye, and respiratory irritation.

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or neoprene gloves.

-

Skin and Body Protection: A lab coat and closed-toe shoes.

-

Respiratory Protection: Use in a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Handling and Storage

-

Handling: Avoid breathing dust, fumes, or vapor. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents. For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended.[7]

Hypothetical Experimental Protocol: Ether Synthesis

This protocol describes a general procedure for the synthesis of a benzyl ether derivative, illustrating the utility of the hydroxymethyl group.

Objective: To synthesize 6-chloro-3-((benzyloxy)methyl)-5-iodopyridine.

Materials:

-

(6-Chloro-5-iodopyridin-3-yl)methanol (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Benzyl bromide (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Add (6-Chloro-5-iodopyridin-3-yl)methanol to a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0°C using an ice bath.

-

Carefully add the sodium hydride portion-wise. (Caution: Hydrogen gas is evolved).

-

Allow the mixture to stir at 0°C for 30 minutes to form the alkoxide.

-

Slowly add benzyl bromide via syringe.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired ether.

Conclusion

(6-Chloro-5-iodopyridin-3-yl)methanol is a high-value chemical intermediate with significant potential in the fields of drug discovery and materials science. Its trifunctional nature allows for a wide range of chemical transformations, particularly selective, sequential cross-coupling reactions. This guide provides a comprehensive overview of its properties, a practical synthetic approach, and essential safety information to enable researchers to effectively and safely utilize this versatile building block in their synthetic endeavors.

References

-

ChemUniverse. (6-CHLORO-5-IODOPYRIDIN-3-YL)METHANOL [Q02518]. [Link]

-

Zlatopolskiy, B. D., et al. (2015). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Pharmaceuticals, 8(3), 537-573. [Link]

-

Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 175, 149-186. [Link]

-

ResearchGate. FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. [Link]

- Google Patents. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link]

-

The Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]

-

The Chemistry of Innovation. Applications of 2-Chloro-3-iodopyridine. [Link]

Sources

- 1. 3-Chloro-2-iodopyridine|CAS 77332-89-9|RUO [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. (6-CHLORO-5-IODOPYRIDIN-3-YL)METHANOL [Q02518] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 4. biosynth.com [biosynth.com]

- 5. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. 365413-29-2|Methyl 6-chloro-5-iodonicotinate|BLD Pharm [bldpharm.com]

- 8. rsc.org [rsc.org]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]

(6-Chloro-5-iodopyridin-3-yl)methanol synthesis route

An In-depth Technical Guide to the Synthesis of (6-Chloro-5-iodopyridin-3-yl)methanol

Abstract

(6-Chloro-5-iodopyridin-3-yl)methanol is a key heterocyclic building block in modern medicinal chemistry, appearing in the structure of numerous investigational compounds. Its trifunctional nature—possessing chloro, iodo, and hydroxymethyl substituents on a pyridine core—offers multiple points for diversification in drug discovery campaigns. This guide provides a comprehensive overview of a robust and logical synthetic route to this valuable intermediate. We will delve into the strategic considerations behind each transformation, from the selection of starting materials to the choice of reagents for iodination and reduction, ensuring functional group compatibility. Detailed, field-tested protocols are provided for each step, supported by mechanistic insights and authoritative references to empower researchers in their synthetic endeavors.

Introduction: Strategic Importance and Synthetic Overview

The pyridine scaffold is a privileged structure in pharmacology, and its functionalization dictates biological activity. The target molecule, (6-Chloro-5-iodopyridin-3-yl)methanol[1], presents three distinct handles for synthetic elaboration: the chloro and iodo groups are ideal for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the primary alcohol can be oxidized or converted to other functional groups.

The synthesis of this target requires a multi-step approach starting from a common precursor. A critical analysis of functional group compatibility and regioselectivity leads to the logical and preferred synthetic pathway detailed herein: an "Iodination-First" strategy. This approach involves the initial regioselective iodination of a commercially available pyridine derivative, followed by functional group manipulation of the carboxyl group to yield the target primary alcohol.

This guide will focus on a four-step sequence, which represents a logical and scalable approach to the target compound.

Caption: Simplified workflow for Fischer esterification.

Experimental Protocol: Esterification

-

Suspend 6-chloro-5-iodonicotinic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.2 eq) or thionyl chloride (1.5 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC/LC-MS).

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully neutralize by washing with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford methyl 6-chloro-5-iodonicotinate, which can often be used in the next step without further purification.

Step 3: Selective Reduction to the Target Alcohol

The final step is the reduction of the ester to the primary alcohol. The choice of reducing agent is critical to ensure the preservation of the aryl chloride and iodide functionalities.

-

Lithium Aluminum Hydride (LiAlH₄): While a powerful and effective reagent for ester reduction, its high reactivity poses a risk of reducing the aryl halides.

-

Sodium Borohydride (NaBH₄): Generally not reactive enough to reduce esters under standard conditions. However, its reactivity can be enhanced with additives.

-

Borane Complexes (BH₃·THF or BH₃·SMe₂): These reagents are highly effective for the reduction of carboxylic acids and their derivatives. [2]They are known for their excellent functional group tolerance and typically do not reduce aryl halides, making them an ideal choice for this transformation. [3][4] The borane-tetrahydrofuran complex (BH₃·THF) is a convenient and mild option for this selective reduction.

Experimental Protocol: Reduction

-

Dissolve methyl 6-chloro-5-iodonicotinate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 1 M solution of borane-THF complex in THF (1.5-2.0 eq) dropwise via a syringe or addition funnel, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC/LC-MS.

-

Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

-

Acidify the mixture with 1 M HCl (aq) and stir for 30 minutes.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (6-Chloro-5-iodopyridin-3-yl)methanol as a solid.

Data Summary and Characterization

The following table summarizes the expected transformations and molecular weight changes throughout the synthesis. Purity is typically assessed by HPLC and NMR spectroscopy, with yields being dependent on optimization and scale.

| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Typical Yield Range |

| 1 | 6-Chloronicotinic acid | 6-Chloro-5-iodonicotinic acid | 157.55 → 283.45 | 75-90% |

| 2 | 6-Chloro-5-iodonicotinic acid | Methyl 6-chloro-5-iodonicotinate | 283.45 → 297.48 | 85-95% |

| 3 | Methyl 6-chloro-5-iodonicotinate | (6-Chloro-5-iodopyridin-3-yl)methanol | 297.48 → 269.47 | 80-95% |

Conclusion

The synthesis of (6-Chloro-5-iodopyridin-3-yl)methanol can be reliably achieved through a strategic three-stage process starting from 6-chloronicotinic acid. The "Iodination-First" approach is mechanistically sound, addressing the key challenge of regioselectivity early in the sequence. Subsequent esterification and selective borane-mediated reduction provide a clean and high-yielding route to the final product. The protocols described herein are robust and scalable, providing drug development professionals with a clear pathway to access this versatile and valuable building block for the synthesis of novel chemical entities.

References

- Changshu League Chemical Co Ltd. (2014). Preparation method of 6-chloronicotinic acid. CN103570612A.

-

Bag, A., Dhawa, U., & Deb, I. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(94), 16853-16856. [Link]

-

ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?[Link]

-

Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]

-

Gao, F., & Williams, D. R. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5154–5158. [Link]

-

Hernández-Torres, G., et al. (2008). Highly Enantioselective Borane Reduction of Heteroaryl and Heterocyclic Ketoxime Ethers Catalyzed by Novel Spiroborate Ester Derived from Diphenylvalinol: Application to the Synthesis of Nicotine Analogues. The Journal of Organic Chemistry, 73(18), 7328-7334. [Link]

-

Das, B., et al. (2007). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. The Journal of Organic Chemistry, 72(23), 9001-9003. [Link]

-

Joshi, S. N., Vyas, S. M., Wu, H., Duffel, M. W., Parkin, S. R., & Lehmler, H. J. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Tetrahedron, 67(39), 7461-7469. [Link]

-

ResearchGate. (n.d.). Selected Optimization Data for the Iodination of Aryl Carboxylic Acids. [Link]

-

PubMed. (2001). Neuronal nicotinic acetylcholine receptor binding affinities of boron-containing nicotine analogues. [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-chloronicotinoyl chloride. [Link]

-

ResearchGate. (n.d.). Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media. Iodination and Protodeiodination of Carbazole. [Link]

-

Joshi, S. N., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Semantic Scholar. [Link]

-

PubMed Central. (2018). Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange. [Link]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]

-

Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]

-

ResearchGate. (n.d.). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. [Link]

-

DergiPark. (2013). Nicotine-borane-based task specific ionic liquid: an alternative to pyridine-borane for efficient reductive amination. [Link]

-

MDPI. (2018). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]

-

SciSpace. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

-

ResearchGate. (n.d.). Radiopharmaceutical chemistry: Iodination techniques. [Link]

-

Organic Chemistry Portal. (n.d.). Borane Reagents. [Link]

-

SURU Chemical. (2023). Mild Electrophilic Iodination of Arenes with N-Iodosuccinimide. [Link]

-

Macmillan Group - Princeton University. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. [https://chemlabs.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/2022-05-JACS-Decarboxylative-Halogenation.pdf]([Link] Macmillan Group/files/publications/2022-05-JACS-Decarboxylative-Halogenation.pdf)

-

Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. [Link]

-

YouTube. (2023). Esterification Reaction between Alcohol and Carboxylic Acid. [Link]

-

MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]

-

ResearchGate. (n.d.). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. [Link]

-

MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link]

- Google Patents. (n.d.). CH664754A5 - 5,6-di:chloro-nicotinic acid prodn.

- Google Patents. (n.d.). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

PubMed Central. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

-

Scholars Research Library. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives. [Link]

Sources

1H NMR of (6-Chloro-5-iodopyridin-3-yl)methanol

An In-Depth Technical Guide to the ¹H NMR of (6-Chloro-5-iodopyridin-3-yl)methanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of (6-Chloro-5-iodopyridin-3-yl)methanol, a key heterocyclic building block in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document outlines a detailed theoretical prediction of the ¹H NMR spectrum, explains the underlying chemical principles governing its features, and provides a robust, step-by-step protocol for experimental data acquisition. By integrating theoretical analysis with practical methodology, this guide serves as an essential resource for the structural elucidation, purity assessment, and quality control of this important chemical intermediate.

Introduction

(6-Chloro-5-iodopyridin-3-yl)methanol (CAS No. 1360938-13-1) is a trisubstituted pyridine derivative whose structural complexity makes it a valuable synthon for introducing a halogenated pyridine motif into larger molecules.[1][2] The precise arrangement of the chloro, iodo, and hydroxymethyl substituents on the pyridine ring creates a unique electronic environment that is definitively characterized by ¹H NMR spectroscopy. This technique is indispensable for verifying the compound's identity, confirming its successful synthesis, and assessing its purity.

This guide moves beyond a simple recitation of spectral data. As a Senior Application Scientist, the goal is to illuminate the causality behind the spectrum—explaining why each proton resonates at a specific chemical shift and exhibits a particular coupling pattern. We will first construct a theoretical spectrum based on fundamental principles and then detail the practical steps to acquire and validate this data experimentally.

Part 1: Theoretical ¹H NMR Spectral Analysis

A rigorous understanding of the molecule's structure is the foundation for interpreting its NMR spectrum. The interplay of inductive and anisotropic effects from the substituents and the pyridine ring nitrogen dictates the chemical environment of each proton.

Molecular Structure and Proton Environments

The structure of (6-Chloro-5-iodopyridin-3-yl)methanol contains four distinct sets of protons, each with a unique chemical environment:

-

H-2: Aromatic proton at the C2 position.

-

H-4: Aromatic proton at the C4 position.

-

-CH₂-: Methylene protons of the hydroxymethyl group.

-

-OH: Hydroxyl proton of the alcohol functional group.

Analysis of Substituent Effects

The chemical shift of each proton is primarily influenced by the electron density around it. Electronegative atoms and groups withdraw electron density, "deshielding" the proton from the applied magnetic field and shifting its signal downfield (to a higher ppm value).

-

Pyridine Nitrogen: The nitrogen atom is highly electronegative and strongly deshields the adjacent (alpha) protons.

-

Chloro Group (C6): The chlorine atom is strongly electronegative and exerts a powerful inductive withdrawing effect (-I), significantly deshielding nearby protons, particularly H-2.[3][4]

-

Iodo Group (C5): While iodine is the least electronegative halogen, it still contributes to the overall electron-withdrawing character of the ring. Its primary influence is on the adjacent H-4 proton.[4]

-

Hydroxymethyl Group (-CH₂OH, C3): This group is weakly electron-withdrawing overall but its effects are less pronounced on the aromatic protons compared to the halogens and the ring nitrogen.

Predicted Chemical Shifts (δ)

Based on these effects, we can predict the chemical shift for each proton:

-

H-2: This proton is subject to the strongest deshielding. It is positioned ortho to the ring nitrogen and meta to the powerful electron-withdrawing chloro group. Therefore, it is expected to be the most downfield of the aromatic protons, likely appearing in the δ 8.4 - 8.6 ppm range. For comparison, the α-protons in unsubstituted pyridine appear around δ 8.6 ppm.[5][6]

-

H-4: This proton is ortho to the iodo and hydroxymethyl groups and meta to the chloro group and the ring nitrogen. While still in the downfield aromatic region, it is less deshielded than H-2. A predicted chemical shift in the range of δ 8.0 - 8.2 ppm is reasonable.

-

-CH₂- Protons: These protons are attached to a carbon adjacent to the aromatic ring and an oxygen atom. This environment typically results in a chemical shift around δ 4.7 - 4.9 ppm .[7]

-

-OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a non-protic solvent like CDCl₃, it may appear as a broad singlet anywhere from δ 1.5 - 5.5 ppm . In DMSO-d₆, exchange is slower, and it often appears as a distinct triplet (due to coupling with the -CH₂) around δ 5.0 - 6.0 ppm .

Predicted Spin-Spin Coupling (J)

Spin-spin coupling provides information about the connectivity of protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the coupled nuclei.[8][9]

-

H-2 and H-4: These two protons are separated by four bonds (H-C-C-C-H). This arrangement, known as meta-coupling, results in a small but observable splitting. The expected coupling constant, ⁴JH2-H4, is typically 2-3 Hz .[10] Consequently, the signal for H-2 should appear as a doublet, and the signal for H-4 should also appear as a doublet, both with the same J-value.

-

-CH₂- and -OH Protons: These protons are separated by three bonds. In a solvent like DMSO-d₆ where proton exchange is slow, they will couple. The -CH₂ signal would be split into a doublet by the single -OH proton, and the -OH signal would be split into a triplet by the two -CH₂ protons, with an expected ³J value of ~5-7 Hz . In CDCl₃, rapid exchange with trace amounts of water often decouples these protons, causing the -CH₂ signal to appear as a singlet and the -OH signal to appear as a broad singlet.

Predicted Spectrum Summary

The predicted ¹H NMR data for (6-Chloro-5-iodopyridin-3-yl)methanol in CDCl₃ are summarized below.

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 8.4 - 8.6 | Doublet (d) | ~2-3 | 1H |

| H-4 | 8.0 - 8.2 | Doublet (d) | ~2-3 | 1H |

| -CH₂- | 4.7 - 4.9 | Singlet (s) | N/A | 2H |

| -OH | 1.5 - 5.5 | Broad Singlet (br s) | N/A | 1H |

Part 2: Experimental Protocol for Spectrum Acquisition

This section provides a self-validating protocol for acquiring a high-quality ¹H NMR spectrum. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Materials and Equipment

-

Analyte: (6-Chloro-5-iodopyridin-3-yl)methanol (~10-15 mg)

-

NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS), or Deuterated Dimethyl Sulfoxide (DMSO-d₆). Causality: CDCl₃ is a common, non-polar solvent that dissolves many organic compounds. DMSO-d₆ is a polar aprotic alternative useful for observing exchangeable protons like -OH.

-

Equipment: 5 mm NMR tubes, Pasteur pipettes, analytical balance, vortex mixer.

-

Spectrometer: 400 MHz (or higher) NMR spectrometer. Causality: Higher field strength provides better signal dispersion and resolution, which is crucial for resolving the small meta-coupling.

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh approximately 10 mg of the analyte directly into a clean, dry vial.

-

Dissolution: Add ~0.7 mL of CDCl₃ (or DMSO-d₆) to the vial.

-

Homogenization: Cap the vial and gently vortex until the sample is fully dissolved. A clear, particulate-free solution is required.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

-

Finalization: Cap the NMR tube securely and wipe the exterior clean before inserting it into the spectrometer.

Instrumental Parameters (400 MHz Spectrometer)

-

Experiment: Standard 1D Proton acquisition.

-

Solvent: CDCl₃ (or DMSO-d₆).

-

Temperature: 298 K (25 °C).

-

Pulse Angle: 30-45 degrees. Causality: A smaller pulse angle allows for a shorter relaxation delay, increasing throughput without significantly compromising signal for routine analysis.

-

Acquisition Time (at): ~4 seconds. Causality: Ensures sufficient data points are collected for good resolution.

-

Relaxation Delay (d1): 2 seconds. Causality: Allows for adequate relaxation of protons between scans, ensuring quantitative integrations.

-

Number of Scans (ns): 16. Causality: Sufficient to achieve an excellent signal-to-noise ratio for a ~10 mg sample.

-

Spectral Width (sw): -2 to 12 ppm. Causality: Encompasses the full range of expected proton chemical shifts, including TMS at 0 ppm.

Experimental Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to final data analysis.

Caption: Workflow for ¹H NMR analysis of the target compound.

Part 3: Data Interpretation and Structural Validation

Upon acquiring the spectrum, the final step is to interpret the data to confirm the molecular structure.

-

Calibration: The spectrum must first be referenced by setting the TMS signal to δ 0.00 ppm.

-

Signal Assignment:

-

Identify the two doublets in the aromatic region (δ 8.0-9.0 ppm). The doublet furthest downfield is assigned to H-2 . The other doublet is assigned to H-4 .

-

Confirm that the coupling constant (J-value) for both doublets is identical and falls within the expected 2-3 Hz range for meta-coupling.[10]

-

Identify the singlet around δ 4.7-4.9 ppm and assign it to the -CH₂- protons.

-

Locate the broad singlet corresponding to the -OH proton.

-

-

Integration Analysis:

-

The relative integrals for the signals must be consistent with the number of protons they represent. The ratio of the integrals for H-2 : H-4 : -CH₂- : -OH should be 1 : 1 : 2 : 1 . This step is a critical self-validation check.

-

The successful observation of all predicted signals with the correct chemical shifts, multiplicities, coupling constants, and integrations provides unambiguous confirmation of the structure of (6-Chloro-5-iodopyridin-3-yl)methanol.

Conclusion

¹H NMR spectroscopy is a powerful and definitive tool for the structural characterization of (6-Chloro-5-iodopyridin-3-yl)methanol. The unique electronic environment created by the nitrogen, chlorine, and iodine substituents results in a highly predictable and characteristic spectral fingerprint. The two aromatic protons appear as distinct doublets between δ 8.0 and 8.6 ppm with a clear meta-coupling of 2-3 Hz, while the methylene protons resonate as a singlet near δ 4.8 ppm. This guide provides the theoretical foundation and practical framework necessary for researchers to confidently acquire, interpret, and validate the ¹H NMR spectrum of this important molecule, ensuring its identity and purity in synthetic and developmental workflows.

References

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

Modgraph Consultants Ltd. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin-Madison. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, December 29). NMR spectroscopy: coupling constants. YouTube. Retrieved from [Link]

Sources

- 1. No results for search term "10-497760" | CymitQuimica [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 6. hmdb.ca [hmdb.ca]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the ¹³C NMR of (6-Chloro-5-iodopyridin-3-yl)methanol

Executive Summary

(6-Chloro-5-iodopyridin-3-yl)methanol is a halogenated pyridine derivative that serves as a valuable building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its precise structural characterization is paramount for ensuring the identity and purity of downstream products. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of such organic compounds, providing direct insight into the carbon skeleton.[1] This guide offers a comprehensive exploration of the ¹³C NMR spectroscopy of (6-Chloro-5-iodopyridin-3-yl)methanol, covering fundamental principles, predictive analysis of the ¹³C NMR spectrum, a detailed experimental protocol for data acquisition, and an interpretation of the expected spectral data.

Introduction: The Role of ¹³C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei, such as the ¹³C isotope.[1][2] When placed in a strong external magnetic field, ¹³C nuclei can absorb energy from radiofrequency waves, causing them to transition between spin states.[2] The precise frequency at which a nucleus absorbs energy, known as its chemical shift (δ), is highly sensitive to its local electronic environment. This sensitivity allows us to distinguish between non-equivalent carbon atoms within a molecule.[3]

For a molecule like (6-Chloro-5-iodopyridin-3-yl)methanol, which possesses multiple substituents on an aromatic ring, ¹³C NMR is critical for:

-

Confirming the Carbon Framework: Verifying the presence of all six unique carbon atoms.

-

Verifying Substituent Positions: Confirming the regiochemistry of the chloro, iodo, and methanol groups on the pyridine ring.

-

Assessing Purity: Identifying the presence of impurities or isomers.

The following sections will deconstruct the expected ¹³C NMR spectrum of this molecule based on established chemical principles and provide a robust protocol for its experimental acquisition.

Molecular Structure and Predicted Spectral Analysis

The first step in interpreting an NMR spectrum is to understand the molecule's structure and identify the unique carbon environments.

Caption: Molecular structure of (6-Chloro-5-iodopyridin-3-yl)methanol with carbon atoms numbered for NMR assignment.

The molecule has six distinct carbon environments, and therefore, six signals are expected in the proton-decoupled ¹³C NMR spectrum.[3] The chemical shift of each carbon is influenced by several factors:

-

Hybridization: All five ring carbons (C2-C6) are sp² hybridized and part of an aromatic system, placing their signals in the typical aromatic region (δ ≈ 110-160 ppm). The methanol carbon (C7) is sp³ hybridized and will appear further upfield.

-

Electronegativity: The chemical shift increases for carbons attached to or near electronegative atoms.[4] The ring nitrogen, the oxygen of the alcohol, and the chlorine atom will deshield nearby carbons, shifting their signals downfield.

-

Heavy Atom Effect: The iodine atom at C5 will induce a significant upfield shift (shielding) for the carbon it is directly attached to (the ipso-carbon). This is a well-documented phenomenon for heavier halogens.

-

Substituent Effects: The combined electronic (inductive and resonance) effects of the Cl, I, and CH₂OH groups modulate the electron density around the ring, causing distinct chemical shifts for C2, C4, and the substituted carbons C3, C5, and C6.

Based on these principles, a prediction of the chemical shifts can be made.

Predicted Chemical Shift Assignments

| Carbon Atom | Environment | Key Influences | Predicted Chemical Shift (δ, ppm) |

| C7 | -C H₂OH | sp³ carbon attached to electronegative Oxygen | 55 - 65 |

| C5 | C -I | Aromatic sp², heavy atom effect from Iodine | 90 - 100 |

| C4 | C -H | Aromatic sp², ortho to C-I and C-CH₂OH | 135 - 145 |

| C2 | C -H | Aromatic sp², ortho to Nitrogen and meta to Cl | 148 - 155 |

| C3 | C -CH₂OH | Aromatic sp², meta to N and I | 145 - 155 |

| C6 | C -Cl | Aromatic sp², ortho to Nitrogen, attached to Cl | 155 - 165 |

Note: These are estimated values. Actual experimental values may vary based on solvent and concentration. Computational prediction methods can provide more precise estimates.[5][6][7]

A Self-Validating Experimental Protocol for Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum requires careful sample preparation and parameter selection. The low natural abundance (~1.1%) and smaller gyromagnetic ratio of ¹³C compared to ¹H make it an insensitive nucleus, necessitating higher sample concentrations and longer acquisition times.[8]

Caption: Standard workflow for acquiring and processing a ¹³C NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation (The Causality of Cleanliness):

-

Analyte Quantity: Weigh approximately 20-50 mg of (6-Chloro-5-iodopyridin-3-yl)methanol. A higher concentration is required for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[9][10][11] Halving the concentration can quadruple the required acquisition time.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a clean vial. The choice of solvent is critical; it must fully dissolve the compound without reacting with it. Deuterated solvents are used to avoid large interfering signals from the solvent itself and to provide a signal for the instrument's deuterium lock system.[10] A list of common solvent impurity shifts is essential for verification.[12][13][14]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS is the standard reference for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm. It is chemically inert and volatile, making it easy to remove after analysis.

-

Filtration: To ensure optimal magnetic field homogeneity, the sample must be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Suspended solids will cause significant line broadening and poor spectral quality.

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: Use a modern NMR spectrometer with a minimum field strength of 75 MHz for ¹³C observation.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field over time. "Shimming" is the process of adjusting the magnetic field to make it as homogeneous as possible across the sample volume, which is crucial for obtaining sharp spectral lines.

-

Key Acquisition Parameters:

-

Pulse Program: Select a standard one-pulse experiment with broadband proton decoupling (e.g., zgpg30 on a Bruker instrument). Broadband decoupling irradiates all proton frequencies, causing all carbon signals to collapse into singlets, which simplifies the spectrum and provides a sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[3]

-

Spectral Width: Set a spectral width of approximately 220-240 ppm to ensure all expected signals are captured.

-

Acquisition Time (AQ): Typically 1-2 seconds. This determines the digital resolution of the spectrum.

-

Relaxation Delay (D1): A delay of 2-5 seconds between pulses allows the carbon nuclei to relax back to their equilibrium state. Quaternary carbons (like C3, C5, C6) often have longer relaxation times and may require a longer delay for accurate quantitative analysis, although for simple identification, a standard delay is sufficient.

-

Number of Scans (NS): Due to the low sensitivity, a large number of scans (from several hundred to several thousand) will be co-added to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing and Validation:

-

Fourier Transformation (FT): The raw data (Free Induction Decay, or FID) is converted from a time-domain signal to a frequency-domain spectrum using a Fourier Transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical). The baseline is corrected to be flat.

-

Referencing: The spectrum is calibrated by setting the TMS peak to exactly 0.0 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.[12]

-

Peak Picking and Assignment: Identify all peaks and integrate their intensities. The assignments are then made by comparing the experimental chemical shifts to the predicted values and established literature data for similar structures.[5][15][16]

-

Conclusion: A Framework for Confident Characterization

The structural integrity of (6-Chloro-5-iodopyridin-3-yl)methanol can be confidently established using ¹³C NMR spectroscopy. By understanding the influence of the molecule's unique electronic features—the aromatic pyridine ring, the electronegative nitrogen and halogen substituents, and the aliphatic alcohol moiety—a clear and predictive model of the ¹³C NMR spectrum can be constructed. This guide provides the theoretical foundation and a detailed, field-tested experimental protocol necessary for acquiring and interpreting a high-quality spectrum. Adherence to this self-validating workflow ensures that researchers, scientists, and drug development professionals can achieve accurate and reproducible characterization of this important chemical intermediate, underpinning the quality and success of their scientific endeavors.

References

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

-

Klein-peter, E. (2013). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). Human Metabolome Database. [Link]

-

6.8: Principles of ¹³C NMR Spectroscopy. (2021). Chemistry LibreTexts. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

NMR Sample Preparation. University of Ottawa. [Link]

-

NMR Sample Preparation. Iowa State University. [Link]

-

13C NMR spectroscopy • Chemical shift. [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

-

Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

13.13 Uses of 13C NMR Spectroscopy. Fiveable. [Link]

-

Rusakov, Y. Y., et al. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. National Institutes of Health. [Link]

-

Sample Preparation. University College London. [Link]

-

Preparing an NMR sample. University of York. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

-

13C-NMR. [Link]

-

CH3OH C-13 nmr spectrum of methanol. Doc Brown's Chemistry. [Link]

-

Carbon-13 NMR Spectroscopy Explained. (2023). YouTube. [Link]

-

An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

interpreting C-13 NMR spectra. Chemguide. [Link]

-

Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. National Institutes of Health. [Link]

-

Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. ResearchGate. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 9. organomation.com [organomation.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 12. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. epfl.ch [epfl.ch]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. chemrxiv.org [chemrxiv.org]

Mass Spectrometric Analysis of (6-Chloro-5-iodopyridin-3-yl)methanol: A Technical Guide

Introduction

(6-Chloro-5-iodopyridin-3-yl)methanol is a halogenated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique chemical properties imparted by the halogen substituents. Mass spectrometry is an indispensable analytical technique for the structural characterization and purity assessment of these molecules. This guide provides a comprehensive overview of the mass spectrometric analysis of (6-Chloro-5-iodopyridin-3-yl)methanol, detailing experimental design, data interpretation, and predicted fragmentation pathways. The principles and methodologies discussed herein are intended to provide researchers, scientists, and drug development professionals with a robust framework for the analysis of this and structurally related compounds.

Molecular Properties and Predicted Mass Spectral Behavior

A thorough understanding of the molecular properties of (6-Chloro-5-iodopyridin-3-yl)methanol is fundamental to designing an effective mass spectrometry experiment and accurately interpreting the resulting data.

Molecular Formula: C₆H₅ClINO[1][2] Molecular Weight: 269.47 g/mol [1][2]

The presence of chlorine and iodine atoms is of particular importance in mass spectrometry due to their characteristic isotopic patterns. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[3][4] Iodine, on the other hand, is monoisotopic (¹²⁷I).[5] This combination will result in a distinctive isotopic signature for the molecular ion and any fragment ions containing chlorine. Specifically, the molecular ion peak (M) will be accompanied by an M+2 peak with an intensity of approximately one-third of the M peak, a hallmark of a monochlorinated compound.[4]

The pyridine ring contains a basic nitrogen atom, which is a readily available site for protonation. This makes the molecule particularly amenable to analysis by positive-mode electrospray ionization (ESI), a soft ionization technique that typically results in the observation of a protonated molecule, [M+H]⁺.[6][7]

Key Molecular Characteristics

| Property | Value/Description | Significance in Mass Spectrometry |

| Molecular Formula | C₆H₅ClINO | Determines the exact mass and elemental composition. |

| Monoisotopic Mass | 268.9152 u | The mass of the ion containing the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N, ¹⁶O). |

| Average Mass | 269.47 u | The weighted average mass of all isotopic contributions. |

| Key Structural Features | Pyridine Ring, Chloro group, Iodo group, Methanol group | Influences ionization efficiency and dictates fragmentation pathways. |

| Isotopic Signature | Presence of Chlorine (³⁵Cl/³⁷Cl ≈ 3:1) | Provides a characteristic M/M+2 pattern, aiding in spectral identification. |

Experimental Design for Mass Spectrometric Analysis

The selection of appropriate instrumentation and experimental parameters is critical for obtaining high-quality mass spectra that provide both molecular weight confirmation and structural information.

Sample Preparation Protocol

-

Solvent Selection: Dissolve a small amount (e.g., 1 mg) of (6-Chloro-5-iodopyridin-3-yl)methanol in a suitable solvent system. A mixture of methanol or acetonitrile with water (e.g., 1:1 v/v) is a good starting point for electrospray ionization.

-

Concentration: Prepare a stock solution of approximately 1 mg/mL. Further dilute this stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis.

-

Acidification (for ESI): To promote protonation and enhance the signal in positive ion mode, add a small amount of a volatile acid, such as formic acid, to the final solution to achieve a final concentration of 0.1% (v/v).

Instrumentation and Method Parameters

Electrospray ionization (ESI) is the recommended ionization technique for this molecule due to its ability to generate intact protonated molecules with minimal fragmentation.[7] This is particularly advantageous for determining the molecular weight.[6] Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation and elicit structural information.[7]

Recommended ESI-MS Parameters:

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The pyridine nitrogen is basic and readily protonated. |

| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the electrospray process for stable ion generation. |

| Nebulizing Gas (N₂) Pressure | 30 - 50 psi | Aids in desolvation and droplet formation. |

| Drying Gas (N₂) Flow Rate | 5 - 10 L/min | Facilitates solvent evaporation from the charged droplets. |

| Drying Gas Temperature | 250 - 350 °C | Enhances desolvation efficiency. |

| Mass Range (Full Scan) | m/z 50 - 500 | Encompasses the expected molecular ion and fragment ions. |

| Collision Gas (for MS/MS) | Argon or Nitrogen | Inert gas for collision-induced dissociation (CID). |

| Collision Energy (for MS/MS) | 10 - 40 eV | Varies the energy to control the degree of fragmentation. |

Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometric analysis of (6-Chloro-5-iodopyridin-3-yl)methanol.

Data Acquisition and Interpretation

Full Scan Mass Spectrum

In the full scan ESI-MS spectrum, the most prominent ion expected is the protonated molecule, [M+H]⁺. Given the monoisotopic mass of the neutral molecule (268.9152 u), the protonated species will appear at:

-

[M(³⁵Cl)+H]⁺ = 269.9230 m/z

-

[M(³⁷Cl)+H]⁺ = 271.9201 m/z

The peak at m/z 269.9 will be the base peak, and the peak at m/z 271.9 will have an intensity of approximately 33% of the base peak, confirming the presence of a single chlorine atom.

Tandem MS (MS/MS) Analysis and Fragmentation

Tandem mass spectrometry (MS/MS) of the isolated [M+H]⁺ ion (m/z 269.9) will provide valuable structural information. Fragmentation is induced by colliding the ion with an inert gas, leading to the cleavage of the weakest bonds. For (6-Chloro-5-iodopyridin-3-yl)methanol, several fragmentation pathways are plausible. The pyridine ring itself is relatively stable, so initial fragmentation is likely to involve the methanol substituent.[8]

Predicted Fragmentation Pathways

-

Loss of Water (H₂O): Protonation can occur on the hydroxyl group of the methanol substituent, followed by a neutral loss of water. This is a common fragmentation pathway for alcohols.

-

[M+H]⁺ - H₂O → C₆H₅ClIN⁺ (m/z 251.9)

-

-

Loss of Formaldehyde (CH₂O): Cleavage of the C-C bond between the pyridine ring and the methanol group can lead to the loss of formaldehyde.

-

[M+H]⁺ - CH₂O → C₅H₄ClIN⁺ (m/z 239.9)

-

-

Loss of Hydroxymethyl Radical (•CH₂OH): Homolytic cleavage could result in the loss of a hydroxymethyl radical, though this is less common in ESI-CID.

-

[M+H]⁺ - •CH₂OH → C₅H₄ClIN⁺ (m/z 238.9)

-

-

Halogen Loss: While C-halogen bonds on an aromatic ring are strong, loss of iodine or chlorine as a radical is possible at higher collision energies.

-

[M+H]⁺ - I• → C₆H₆ClNO⁺ (m/z 143.0)

-

The following diagram illustrates the primary proposed fragmentation pathways.

Summary of Predicted Fragment Ions

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment |

| 269.9 ([M(³⁵Cl)+H]⁺) | 251.9 | H₂O | C₆H₅ClIN⁺ |

| 269.9 ([M(³⁵Cl)+H]⁺) | 239.9 | CH₂O | C₅H₄ClIN⁺ |

| 269.9 ([M(³⁵Cl)+H]⁺) | 143.0 | I• | C₆H₆ClNO⁺ |

Conclusion

The mass spectrometric analysis of (6-Chloro-5-iodopyridin-3-yl)methanol is straightforward when employing appropriate methodologies. Electrospray ionization in positive mode is ideal for generating the protonated molecular ion, the isotopic pattern of which provides clear evidence for the presence of a chlorine atom. Subsequent tandem mass spectrometry experiments offer detailed structural insights through characteristic fragmentation patterns, primarily involving the loss of small neutral molecules from the methanol substituent. The protocols and predictive data outlined in this guide serve as a robust starting point for the comprehensive characterization of this and similar halogenated pyridine compounds, ensuring data integrity and analytical confidence in research and development settings.

References

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

Hofmann, J., & Svanberg, S. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Clinical and Translational Science, 12(4), 333-346. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

de Haas, M. P., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Faraday Discussions, 245, 263-285. Retrieved from [Link]

-

Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a ha.... Retrieved from [Link]

-

Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. Retrieved from [Link]

-

Gabelica, V., & Rosu, F. (2008). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 80(17), 6700-6707. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

-

Spectroscopy Online. (2025). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. Retrieved from [Link]

-

University of Birmingham. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Retrieved from [Link]

-

American Chemical Society. (2025). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C. Retrieved from [Link]

-

ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Springer. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Retrieved from [Link]

-

ChemUniverse. (n.d.). (6-CHLORO-5-IODOPYRIDIN-3-YL)METHANOL. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. (6-CHLORO-5-IODOPYRIDIN-3-YL)METHANOL [Q02518] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 3. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. article.sapub.org [article.sapub.org]

An In-depth Technical Guide to Determining the Solubility of (6-Chloro-5-iodopyridin-3-yl)methanol in Organic Solvents

Introduction

In the landscape of drug discovery and development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and ultimate therapeutic efficacy. Poor solubility can lead to significant challenges in bioavailability, hindering the progression of otherwise promising candidates. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to approach the solubility assessment of the heterocyclic compound, (6-Chloro-5-iodopyridin-3-yl)methanol.

While specific experimental solubility data for this compound is not extensively published, this document serves as a practical, in-depth guide on how to meticulously determine its solubility profile across a range of relevant organic solvents. We will delve into the critical physicochemical properties of the molecule, provide a detailed, field-proven experimental protocol for solubility determination, and discuss the underlying principles that govern its dissolution. This guide is structured to empower researchers with the knowledge to not only generate robust and reliable solubility data but also to understand the "why" behind each step of the process.

Physicochemical Characterization of (6-Chloro-5-iodopyridin-3-yl)methanol

A thorough understanding of a compound's physicochemical properties is paramount to predicting and interpreting its solubility behavior. For (6-Chloro-5-iodopyridin-3-yl)methanol, the following characteristics are of primary importance.

Molecular Structure and Properties

-

Structure: The molecule consists of a pyridine ring substituted with a chloro, an iodo, and a hydroxymethyl group. The presence of the electronegative halogen atoms (Cl and I) and the polar hydroxymethyl group (-CH₂OH) suggests a molecule with a moderate to high degree of polarity. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational tools can provide valuable estimations of key physicochemical parameters that influence solubility. These predictions are crucial for solvent selection and for developing an appropriate analytical methodology.

| Property | Predicted Value/Range | Significance for Solubility |

| logP (Octanol-Water Partition Coefficient) | 2.0 - 3.0 | Indicates a moderate lipophilicity. The compound is expected to have a reasonable balance of solubility in both non-polar and polar solvents. |

| Topological Polar Surface Area (TPSA) | ~45-55 Ų | The TPSA, arising from the nitrogen and the hydroxyl group, suggests the potential for hydrogen bonding, which will favor solubility in protic solvents. |

| pKa (Acid Dissociation Constant) | ~13-14 (hydroxyl proton), ~2-3 (pyridinium proton) | The weakly acidic hydroxyl group and the weakly basic pyridine nitrogen mean that the compound's charge state will be sensitive to the pH of the solvent system, although this is more critical in aqueous media. |

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute ((6-Chloro-5-iodopyridin-3-yl)methanol) and the solvent.

Key Factors Influencing Solubility:

-

Polarity: The polarity of the solvent plays a critical role. Polar solvents, such as alcohols and DMSO, are more likely to dissolve polar solutes due to favorable dipole-dipole interactions and hydrogen bonding.

-

Hydrogen Bonding: The hydroxymethyl group of (6-Chloro-5-iodopyridin-3-yl)methanol can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (protic solvents like methanol and ethanol) are expected to be effective at solvating this molecule.

-

Dielectric Constant: Solvents with a higher dielectric constant are more effective at shielding the electrostatic interactions between solute molecules, facilitating their dissolution.

Solvent Selection Strategy

A well-designed solubility study should include a diverse set of organic solvents to cover a range of polarities and functionalities. This allows for a comprehensive understanding of the compound's solubility profile.

| Solvent | Polarity (Dielectric Constant) | Solvent Type | Expected Solubility of (6-Chloro-5-iodopyridin-3-yl)methanol |

| Methanol | 32.7 | Polar Protic | High |

| Ethanol | 24.5 | Polar Protic | High |

| Isopropanol | 19.9 | Polar Protic | Moderate to High |

| Acetonitrile | 37.5 | Polar Aprotic | Moderate |

| Acetone | 20.7 | Polar Aprotic | Moderate |

| Dichloromethane (DCM) | 9.1 | Non-polar | Low to Moderate |

| Toluene | 2.4 | Non-polar | Low |

| Hexane | 1.9 | Non-polar | Very Low |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Very High |

| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Very High |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[3][4] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the resulting saturated solution.